molecular formula C5H9N3 B3244889 1,2,6-Triazaspiro[2.5]oct-1-ene CAS No. 1639450-02-4

1,2,6-Triazaspiro[2.5]oct-1-ene

Cat. No.: B3244889
CAS No.: 1639450-02-4
M. Wt: 111.15
InChI Key: DRYAADGKVSVPOP-UHFFFAOYSA-N
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Description

1,2,6-Triazaspiro[2.5]oct-1-ene is a heterocyclic compound characterized by a unique spiro structure, where a nitrogen atom is part of the spiro junction.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,6-Triazaspiro[2.5]oct-1-ene can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with cyclic ketones under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the spiro compound .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1,2,6-Triazaspiro[2.5]oct-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,2,6-Triazaspiro[2.5]oct-1-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Properties

IUPAC Name

1,2,6-triazaspiro[2.5]oct-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-3-6-4-2-5(1)7-8-5/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYAADGKVSVPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,6-Triazaspiro[2.5]oct-1-ene
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1,2,6-Triazaspiro[2.5]oct-1-ene
Reactant of Route 4
1,2,6-Triazaspiro[2.5]oct-1-ene
Reactant of Route 5
1,2,6-Triazaspiro[2.5]oct-1-ene
Reactant of Route 6
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